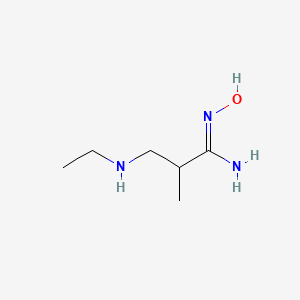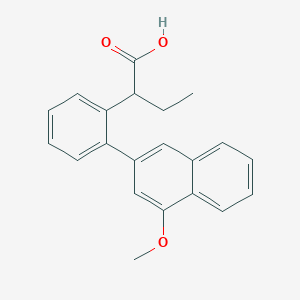
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid is an organic compound with the molecular formula C19H16O3. It is known for its unique structural features, which include a naphthalene ring substituted with a methoxy group and a phenylbutanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methoxynaphthalene with a suitable acyl chloride, followed by a series of reactions to introduce the phenyl and butanoic acid groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 2-(2-(4-Hydroxynaphthalen-2-yl)phenyl)butanoic acid.
Reduction: Formation of 2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The pathways involved could include modulation of inflammatory mediators or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxynaphthalen-2-yl)acetic acid
- 2-(4-Methoxynaphthalen-2-yl)propanoic acid
- 2-(4-Methoxynaphthalen-2-yl)benzoic acid
Uniqueness
2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H20O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[2-(4-methoxynaphthalen-2-yl)phenyl]butanoic acid |
InChI |
InChI=1S/C21H20O3/c1-3-16(21(22)23)19-11-7-6-9-17(19)15-12-14-8-4-5-10-18(14)20(13-15)24-2/h4-13,16H,3H2,1-2H3,(H,22,23) |
InChI Key |
AVPPPGSWCBWIJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1C2=CC3=CC=CC=C3C(=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



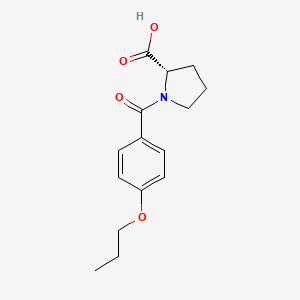
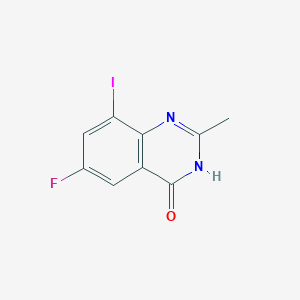
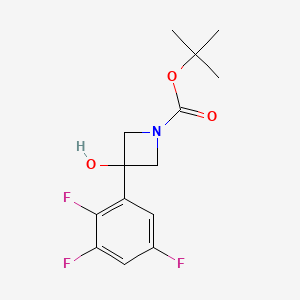
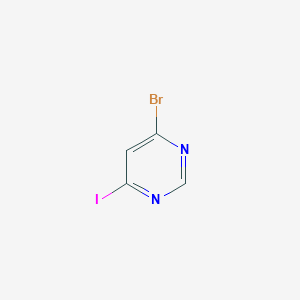
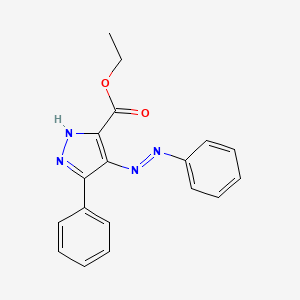
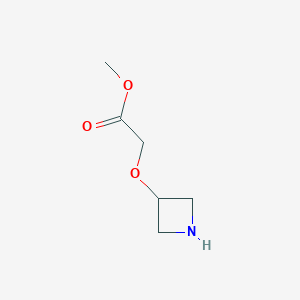
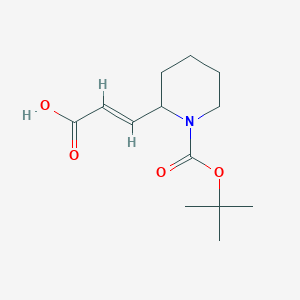
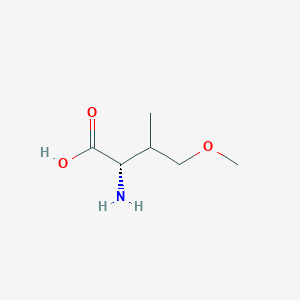
amine](/img/structure/B13078807.png)
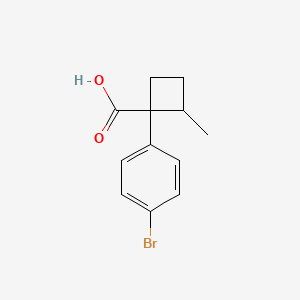
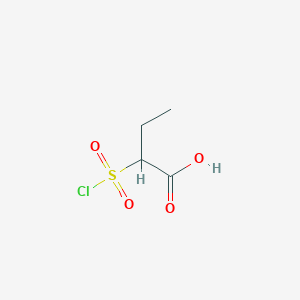
![2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid](/img/structure/B13078834.png)
